![molecular formula C16H17NO2 B13985153 (r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl group attached to a propanoic acid backbone, with an aminomethyl group at the second carbon. The presence of the chiral center at the second carbon makes it an interesting subject for stereochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl derivative, which can be obtained through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.
Formation of the Aminomethyl Group: The biphenyl derivative is then subjected to a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Final Steps: The resolved intermediate is then subjected to a series of reactions to introduce the propanoic acid moiety, typically involving alkylation and subsequent hydrolysis.
Industrial Production Methods
In an industrial setting, the synthesis of ®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid may involve:
Large-Scale Suzuki Coupling: Utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Mannich Reaction: Implementing continuous flow reactors to enhance the efficiency and scalability of the Mannich reaction.
Automated Chiral Resolution: Employing automated systems for chiral resolution to streamline the process and reduce manual intervention.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the biphenyl moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
Stereochemical Studies: The chiral nature of the compound makes it a valuable subject for studying stereochemical effects in various reactions.
Catalysis: It can be used as a ligand in asymmetric catalysis to induce chirality in the products.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Its structural features make it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The biphenyl group imparts unique electronic properties, making the compound useful in the development of advanced materials.
Wirkmechanismus
The mechanism by which ®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, further stabilizing the binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s)-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid: The enantiomer of the compound, differing only in the configuration at the chiral center.
3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid: The racemic mixture containing both enantiomers.
4-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)butanoic acid: A homologous compound with an additional carbon in the backbone.
Uniqueness
The unique combination of the biphenyl group and the chiral aminomethyl propanoic acid backbone distinguishes ®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid from its analogs. Its specific stereochemistry and functional groups confer distinct reactivity and binding properties, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
(2R)-2-(aminomethyl)-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 |
InChI-Schlüssel |
LGXCBYBDNGJBSO-OAHLLOKOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CN)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


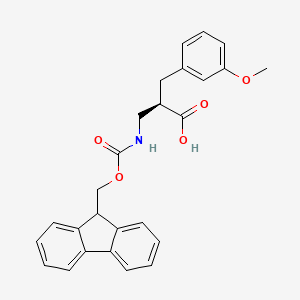

![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)


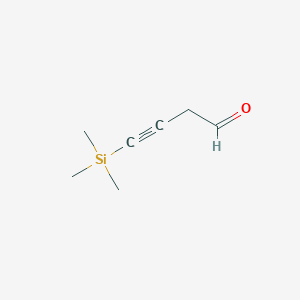

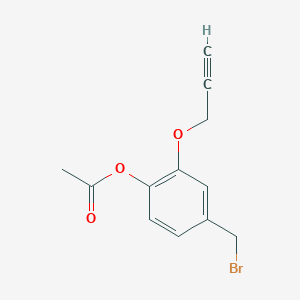
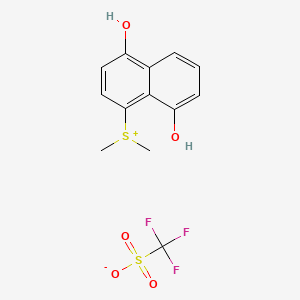
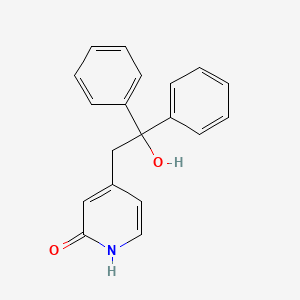

![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
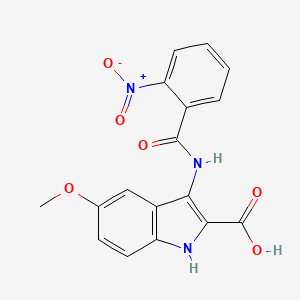
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
